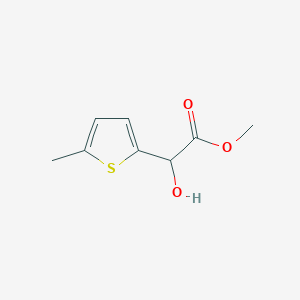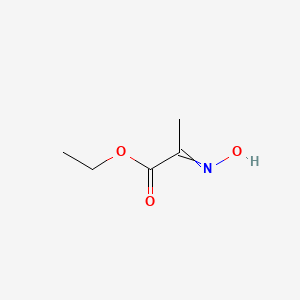
(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a tetrahydrofuran ring, which is further substituted with a hydroxyl group and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective hydroxylation reactions.
Attachment of the Benzyl Group: The benzyl group is usually introduced through benzylation reactions using benzyl halides in the presence of a base.
Formation of the Carbamate Moiety: The carbamate group is formed by reacting the hydroxylated tetrahydrofuran with isocyanates or carbamoyl chlorides under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of carbamate derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl (3S,4S)-4-hydroxy-3-pyrrolidinecarboxylate
- Benzyl (3S,4S)-4-hydroxy-3-piperidinecarboxylate
Uniqueness
(3S,4S)-(4-Hydroxy-tetrahydro-furan-3-yl)-carbamicacidbenzylester is unique due to its specific tetrahydrofuran ring structure, which imparts distinct chemical and biological properties compared to similar compounds with pyrrolidine or piperidine rings. This uniqueness makes it a valuable compound for targeted applications in medicinal and synthetic chemistry.
Propriétés
Formule moléculaire |
C12H15NO4 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
benzyl N-(4-hydroxyoxolan-3-yl)carbamate |
InChI |
InChI=1S/C12H15NO4/c14-11-8-16-7-10(11)13-12(15)17-6-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15) |
Clé InChI |
UQMYJSTUMJIQJB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CO1)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[methyl(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8677178.png)


![Methyl 4'-iodo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8677213.png)





![2-Methyl-2-azabicyclo[2.2.2]octan-5-amine](/img/structure/B8677250.png)



![6-(imidazo[1,5-a]pyridine-3-carbonyl)-1H-quinazolin-4-one](/img/structure/B8677283.png)
